3-Amino-5-(difluoromethyl)benzonitrile
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Overview
Description
3-Amino-5-(difluoromethyl)benzonitrile: is an organic compound with the molecular formula C8H6F2N2 and a molecular weight of 168.14 g/mol . This compound is characterized by the presence of an amino group (-NH2) and a difluoromethyl group (-CF2H) attached to a benzonitrile core. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(difluoromethyl)benzonitrile typically involves the introduction of the difluoromethyl group onto a benzonitrile derivative. One common method involves the reaction of 3,5-difluorobenzonitrile with ammonia in the presence of a copper catalyst. The reaction conditions often include the use of cuprous chloride or cuprous bromide as the catalyst, and the reaction is carried out at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-(difluoromethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives. Reduction reactions can convert the nitrile group to primary amines.
Difluoromethylation Reactions: The difluoromethyl group can be introduced or modified using specific reagents and conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Primary amines or other reduced forms.
Scientific Research Applications
Chemistry: 3-Amino-5-(difluoromethyl)benzonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The presence of the difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates .
Industry: The compound finds applications in the development of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of polymers, dyes, and other industrial products .
Mechanism of Action
The mechanism of action of 3-Amino-5-(difluoromethyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The difluoromethyl group can influence the binding affinity and selectivity of the compound towards its molecular targets. The amino group can form hydrogen bonds, enhancing the compound’s interaction with biological macromolecules .
Comparison with Similar Compounds
3-Amino-5-(trifluoromethyl)benzonitrile: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
3,5-Difluorobenzonitrile: Lacks the amino group but has two fluorine atoms on the benzene ring.
3-Amino-4-(difluoromethyl)benzonitrile: Similar structure with the difluoromethyl group in a different position.
Uniqueness: 3-Amino-5-(difluoromethyl)benzonitrile is unique due to the specific positioning of the amino and difluoromethyl groups, which can influence its reactivity and interaction with other molecules. The presence of the difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C8H6F2N2 |
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Molecular Weight |
168.14 g/mol |
IUPAC Name |
3-amino-5-(difluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H6F2N2/c9-8(10)6-1-5(4-11)2-7(12)3-6/h1-3,8H,12H2 |
InChI Key |
KVVYDMANXIEYKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)F)N)C#N |
Origin of Product |
United States |
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